Methyl 4-amino-1-(4-hydroxybutyl)-1h-pyrrole-2-carboxylate
Description
Methyl 4-amino-1-(4-hydroxybutyl)-1H-pyrrole-2-carboxylate is a pyrrole-derived ester featuring a 4-hydroxybutyl substituent at position 1, an amino group at position 4, and a methyl ester at position 2. The compound’s molecular formula is C₁₀H₁₆N₂O₃, with a molecular weight of 212.21 g/mol.
Structural characterization of such compounds typically employs crystallographic tools like SHELX (for refinement) and ORTEP (for visualization), ensuring accurate determination of molecular geometry and packing . These methods are critical for patenting crystalline forms, as seen in .
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
methyl 4-amino-1-(4-hydroxybutyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)9-6-8(11)7-12(9)4-2-3-5-13/h6-7,13H,2-5,11H2,1H3 |
InChI Key |
KAKWSSSKVQDXBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1CCCCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(4-hydroxybutyl)-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the amino group and the hydroxybutyl side chain. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(4-hydroxybutyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl side chain can yield butanone or butanal, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
Methyl 4-amino-1-(4-hydroxybutyl)-1h-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(4-hydroxybutyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and hydroxybutyl side chain can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between Methyl 4-amino-1-(4-hydroxybutyl)-1H-pyrrole-2-carboxylate and its structural analogs:
*Note: Molecular formula for the 2-methylbutyl derivative is inferred based on substituent composition.
Key Comparative Insights:
Polarity and Solubility: The 4-hydroxybutyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to the ethoxymethyl (ether) and 2-methylbutyl (branched alkyl) analogs. This property is advantageous in pharmaceutical formulations requiring aqueous solubility .
Synthetic Viability :
- The ethoxymethyl analog (CAS 1478728-60-7) is produced with 98% purity , indicating robust synthetic protocols . The hydroxybutyl variant’s synthesis may face challenges in protecting/deprotecting the hydroxyl group during reactions.
Structural Implications: Crystalline forms of pyrrole derivatives (e.g., ) often rely on substituent interactions for stability.
Biological Activity :
- While direct data are lacking, the hydroxybutyl group’s polarity may enhance membrane permeability or target binding compared to less-polar analogs. Ethoxymethyl and methylbutyl groups might alter metabolic stability or toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
